Alvimopan-d5

Descripción general

Descripción

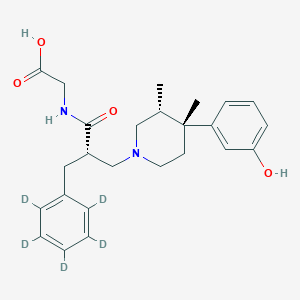

Alvimopan-d5 is a deuterated form of alvimopan, which is a peripherally acting μ-opioid receptor antagonist. It is primarily used as an internal standard for the quantification of alvimopan in various analytical applications . The compound is characterized by the replacement of hydrogen atoms with deuterium, which enhances its stability and allows for more accurate measurements in mass spectrometry.

Aplicaciones Científicas De Investigación

Alvimopan-d5 has a wide range of scientific research applications, including:

Chemistry: Used as an internal standard in mass spectrometry for the quantification of alvimopan.

Biology: Studied for its interactions with μ-opioid receptors and its effects on gastrointestinal motility.

Industry: Utilized in the development of pharmaceuticals and analytical methods.

Mecanismo De Acción

Alvimopan-d5 exerts its effects by competitively binding to μ-opioid receptors in the gastrointestinal tract. Unlike other opioid antagonists, it does not cross the blood-brain barrier, which allows it to selectively target peripheral receptors without affecting central opioid-mediated analgesia . This selective binding helps to reduce gastrointestinal motility and accelerate recovery after surgery .

Safety and Hazards

Alvimopan has a potential risk of myocardial infarction in patients using it long-term . It is also considered a moderate to severe irritant to the skin and eyes . Dust contact with the eyes can lead to mechanical irritation . Contact with dust can cause mechanical irritation or drying of the skin .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Alvimopan-d5, like its parent compound Alvimopan, is a competitive antagonist of the µ-opioid receptors (MOR) in the gastrointestinal tract . It binds to peripheral µ-receptors with a Ki of 0.2 ng/mL . Activation of these receptors by endogenous or exogenous agonists reduces gastrointestinal motility, and this compound blocks this effect .

Cellular Effects

This compound, through its antagonistic action on µ-opioid receptors, influences various cellular processes. It can affect cell signaling pathways related to opioid receptors, potentially impacting gene expression and cellular metabolism

Molecular Mechanism

This compound works by competitively binding to µ-opioid receptors in the gastrointestinal tract . This binding prevents the activation of these receptors by opioids, thereby blocking the effects of opioids on gastrointestinal motility .

Temporal Effects in Laboratory Settings

Studies on Alvimopan have shown that it can significantly reduce the time to gastrointestinal recovery and time to hospital discharge order written compared to placebo .

Dosage Effects in Animal Models

Research on Alvimopan has shown beneficial effects in animal models of postoperative ileus .

Metabolic Pathways

Alvimopan is known to be metabolized through gut microflora-mediated hydrolysis to its active metabolite .

Subcellular Localization

As a µ-opioid receptor antagonist, it is expected to localize to areas where these receptors are present, primarily in the gastrointestinal tract .

Métodos De Preparación

The preparation of alvimopan-d5 involves several synthetic routes and reaction conditions. One common method includes the N-alkylation reaction under alkaline conditions, which ensures that the configuration of the chiral centers remains unchanged . The process typically involves the condensation and hydrolysis of initial raw materials to obtain the final product. Industrial production methods often utilize chitosan and glutaraldehyde aqueous solutions to improve the bioavailability of the compound .

Análisis De Reacciones Químicas

Alvimopan-d5 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Comparación Con Compuestos Similares

Alvimopan-d5 is unique compared to other similar compounds due to its deuterated form, which enhances its stability and accuracy in analytical applications. Similar compounds include:

Methylnaltrexone: Another peripherally acting μ-opioid receptor antagonist used to treat opioid-induced constipation.

Naloxegol: A PEGylated derivative of naloxone used for the same purpose.

Naldemedine: A derivative of naltrexone with similar applications.

These compounds share similar mechanisms of action but differ in their chemical structures and specific applications.

Propiedades

IUPAC Name |

2-[[(2S)-2-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]methyl]-3-(2,3,4,5,6-pentadeuteriophenyl)propanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32N2O4/c1-18-16-27(12-11-25(18,2)21-9-6-10-22(28)14-21)17-20(24(31)26-15-23(29)30)13-19-7-4-3-5-8-19/h3-10,14,18,20,28H,11-13,15-17H2,1-2H3,(H,26,31)(H,29,30)/t18-,20-,25+/m0/s1/i3D,4D,5D,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPNUIXSCZBYVBB-GAGGCGQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H](CN2CC[C@@]([C@H](C2)C)(C)C3=CC(=CC=C3)O)C(=O)NCC(=O)O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20649379 | |

| Record name | N-[(2S)-2-{[(3R,4R)-4-(3-Hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]methyl}-3-(~2~H_5_)phenylpropanoyl]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1217616-62-0 | |

| Record name | N-[(2S)-2-{[(3R,4R)-4-(3-Hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]methyl}-3-(~2~H_5_)phenylpropanoyl]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

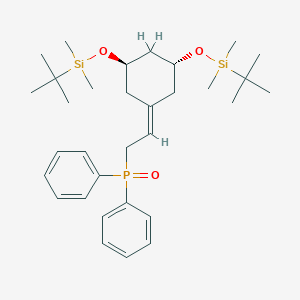

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

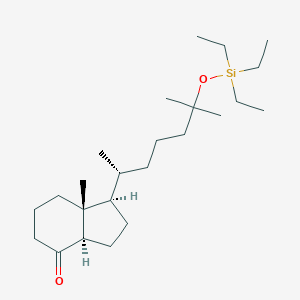

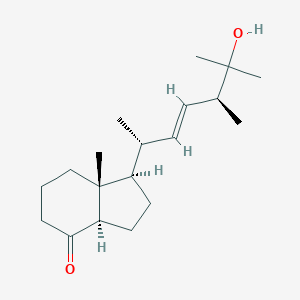

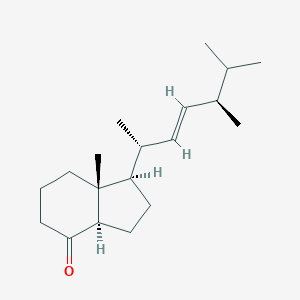

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

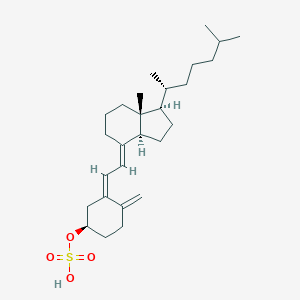

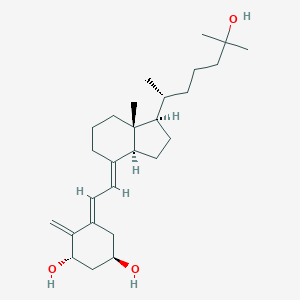

![(1R)-3-[(E)-2-[(1R,3aR,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol](/img/structure/B196342.png)